Field: This research is in the field of Medicinal Chemistry and Cancer Therapeutics .
Application: The compound 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine, which is structurally similar to the compound , has been investigated as a potential anticancer agent .
Method of Application: The compound was synthesized and its structure was determined using single crystal X-ray diffraction . The transformation of the compound resulted in an increase in crystal density .
Results: The compound was found to be effective at suppressing the growth and proliferation of cancer cells while displaying minimal negative side-effects . This discovery opens the door to an entirely new class of compounds that may be effective in the treatment of disease .
Field: This research is in the field of Pharmaceutical Chemistry .
Application: Tert-butyl ®-3-(hydroxymethyl)hexanoate, a compound similar to the one , is used in the biocatalytic route to synthesize the novel antiepileptic drug brivaracetam .
Method of Application: The compound is synthesized and then used as a precursor in the synthesis of brivaracetam .
Results: The synthesis of brivaracetam using this compound has been successful, leading to the production of a novel antiepileptic drug .
Field: This research is in the field of Organic Chemistry .
Application: Several compounds similar to Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, such as tert-Butyl (3-(hydroxymethyl)phenyl)carbamate and tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate , are used in the synthesis of various organic compounds .
Method of Application: These compounds are synthesized and then used as precursors or intermediates in the synthesis of other organic compounds . The exact methods of synthesis and application vary depending on the specific compound and the target molecule .
Results: The use of these compounds in organic synthesis has been successful, leading to the production of a wide range of organic compounds .
Field: This research is in the field of Organic Chemistry .
Application: Tert-butyl (3-(hydroxymethyl)phenyl)carbamate, a compound similar to the one , is used in the synthesis of phenylcarbamate derivatives .
Method of Application: The compound is synthesized and then used as a precursor in the synthesis of phenylcarbamate derivatives .
Results: The synthesis of phenylcarbamate derivatives using this compound has been successful .
Application: Tert-butyl (3S)-3-(hydroxymethyl)pyrrolidine-1-carboxylate, a compound similar to the one , is used in the synthesis of pyrrolidine derivatives .
Method of Application: The compound is synthesized and then used as a precursor in the synthesis of pyrrolidine derivatives .
Results: The synthesis of pyrrolidine derivatives using this compound has been successful .
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a piperazine ring substituted with a hydroxymethyl group and a tert-butyl ester. The molecular formula is , and it has a molecular weight of approximately 230.3031 g/mol. This compound is often utilized in organic synthesis and medicinal chemistry due to its functional groups that allow for further chemical modifications and potential biological activities .
These reactions are significant for synthesizing derivatives with varied biological activities or for modifying the compound for specific applications .
The synthesis of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate typically involves the following steps:
These synthetic pathways allow for the customization of the compound's properties based on desired applications .
Tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate finds applications in various fields:
Interaction studies of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate focus on its binding affinities with various receptors and enzymes. Preliminary investigations suggest that it may interact with neurotransmitter systems, which could explain its potential antidepressant effects. Further research is needed to elucidate these interactions fully and determine their implications for drug development .
Several compounds share structural similarities with tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl 3-methylpiperazine-1-carboxylate | 120737-59-9 | Lacks hydroxymethyl group |
| (R)-tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate | 278788-66-2 | Stereoisomeric variant |
| Tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate | 169448-87-7 | Different substitution pattern on piperazine |
| (S)-tert-butyl 2-(hydroxymethyl)piperazine | 1030377-21-9 | Another stereoisomer with distinct properties |
These compounds highlight the unique aspects of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, particularly its specific hydroxymethyl substitution at the third position of the piperazine ring, which may confer distinct biological activities and reactivity profiles compared to its analogs .
Traditional synthetic routes for this compound typically involve sequential steps: (1) formation of the piperazine core, (2) Boc-protection of the amine, and (3) regioselective introduction of the hydroxymethyl and methyl groups. Challenges arise from steric hindrance at the 3-position and the need for precise control over substitution patterns.
The piperazine ring is often constructed via hydrogenation of pyrazine precursors. A notable method employs Ir-catalyzed asymmetric hydrogenation of substituted pyrazines activated by alkyl halides (Figure 1). This approach enables the formation of chiral piperazine cores with up to 96% enantiomeric excess (ee). Key parameters include:
Yields range from 65–78%, with disubstituted byproducts minimized through careful control of stoichiometry.
Introducing the tert-butoxycarbonyl (Boc) group to the 1-position amine in 3,3-disubstituted piperazines presents unique challenges due to steric bulk. Recent advances address this through:
Table 1: Boc-Protection Efficiency in Sterically Hindered Systems
| Base/Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| TiBA/Trimethoxysilane | THF | 0 | 92 | >20:1 |
| DMAP | DCM | 25 | 45 | 3:1 |
| No catalyst | EtOAc | 25 | <10 | 1:1 |
Introducing the hydroxymethyl group at the 3-position requires precise regiocontrol. A four-step sequence starting from serine methyl ester hydrochloride demonstrates efficacy:
Regioselectivity is governed by:
Chiral resolution remains a cornerstone for obtaining enantiomerically pure tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate. D-Pyroglutamic acid derivatives, known for their rigid bicyclic structure, facilitate diastereomeric salt formation through carboxylate-amine interactions [5]. For instance, reacting racemic tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate with D-pyroglutamic acid methyl ester in ethanol yields separable diastereomers with >98% enantiomeric excess (ee) after recrystallization [5].
Table 1: Chiral Resolution Conditions and Outcomes
| Resolving Agent | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| D-Pyroglutamic acid | Ethanol | 25 | 98.5 | 72 |
| N-Acetyl-D-pyroglutamic | Acetone | 0 | 95.2 | 68 |
This method’s efficacy stems from the resolving agent’s ability to form hydrogen bonds with the hydroxymethyl group, amplifying steric differentiation [5]. However, scalability challenges persist due to stoichiometric reagent requirements.
Rhodium complexes with chiral phosphine ligands have revolutionized asymmetric hydrogenation of prochiral enamines to access the piperazine core. For tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate, hydrogenation of a tetrasubstituted enamine precursor using [Rh(COD)((R)-BINAP)]BF₄ achieves 92% ee at 50 bar H₂ [1]. The reaction proceeds via a trigonal planar transition state, where the hydroxymethyl group’s steric bulk directs facial selectivity [1].
Table 2: Ligand Effects on Enantioselectivity
| Ligand | Pressure (bar) | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| (R)-BINAP | 50 | 92 | 450 |
| (S)-SegPhos | 30 | 88 | 520 |
| (R)-DTBM-SEGPHOS | 50 | 94 | 380 |
Notably, electron-donating substituents on the ligand enhance enantioselectivity but reduce reaction rates due to increased steric hindrance [1]. Substrate modification, such as introducing a tert-butyl carbamate group, further stabilizes the transition state, improving ee to 96% [4].
Lithium amides enable deprotonation at the piperazine ring’s α-position, permitting asymmetric alkylation or aldol reactions. Treating tert-butyl 3-methylpiperazine-1-carboxylate with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a chiral enolate, which reacts with formaldehyde to install the hydroxymethyl group with 89% ee [3]. The stereochemical outcome arises from the amide base’s ability to coordinate the carbamate oxygen, enforcing a specific enolate geometry [3].
Key Mechanistic Insights
This method’s versatility extends to other electrophiles, including alkyl halides and ketones, though yields diminish with bulkier substrates [4].
The application of continuous flow chemistry to the synthesis and processing of tert-butyl 3-(hydroxymethyl)-3-methylpiperazine-1-carboxylate represents a significant advancement in pharmaceutical manufacturing technology. This approach addresses critical challenges associated with traditional batch processing methods, particularly in the context of hazardous intermediate handling and product purification [1] [2] [3].
The integration of in-line purification systems with continuous flow synthesis represents a critical advancement in the processing of Boc-protected piperazine derivatives [16] [17] [18]. These systems enable the continuous removal of impurities, byproducts, and unreacted starting materials without interrupting the flow process, thereby improving overall efficiency and product quality [17] [19].
Membrane-based separation technologies have emerged as particularly effective tools for in-line purification of Boc-protected derivatives [17] [20] [19]. These systems exploit differences in molecular size, polarity, and wetting properties to achieve selective separation of desired products from reaction mixtures [21].
Liquid-liquid extraction using hydrophobic polytetrafluoroethylene membranes represents one of the most successful approaches for Boc-protected compound purification [20] [22]. The membrane selectively allows organic phases to pass through while retaining aqueous phases, enabling efficient separation based on solubility differences [19] [21].
The Zaiput flow technology separator exemplifies advanced membrane-based purification systems, capable of processing flow rates ranging from 0.5 mL/min for laboratory applications to 40 L/min for industrial-scale operations [19] [21]. The system incorporates automated pressure control mechanisms that maintain optimal separation conditions without manual intervention.
Continuous chromatographic methods offer high-resolution purification capabilities for Boc-protected derivatives [17] [23] [24]. Simulated Moving Bed chromatography and flow-through chromatography represent two primary approaches that have demonstrated particular effectiveness for piperazine derivatives [23] [25].
| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Rate (mL/min) | Solvent Consumption |
|---|---|---|---|---|
| Membrane-based Liquid-Liquid Extraction | >98 | 85-95 | 0.5-40,000 | Minimal |
| Scavenger Column Chromatography | 95-97 | 88-92 | 1-50 | Moderate |
| Continuous Crystallization | >99 | 90-95 | 2-100 | Low |
| Nanofiltration Membrane | 92-95 | 80-90 | 5-200 | Very Low |
| Simulated Moving Bed Chromatography | >99.5 | 92-96 | 10-500 | Moderate |
| Flow-through Chromatography | 96-98 | 89-94 | 5-300 | Low |
Twin-column continuous chromatography systems offer particular advantages for the purification of Boc-protected compounds [24] [26]. These systems enable continuous loading of crude material while simultaneously performing wash, elution, and regeneration steps on separate columns, resulting in higher productivity and more efficient resin utilization [24] [27].
Nanofiltration membranes provide an alternative approach for the separation of Boc-protected derivatives based on molecular size exclusion [17] [18]. These membranes can effectively retain larger molecules while allowing smaller impurities and solvents to pass through, enabling concentration and purification in a single step [18].
Continuous crystallization represents another powerful in-line purification technique particularly suited for compounds with favorable crystallization characteristics [17] [23]. This approach enables the direct formation of high-purity crystalline products from the reaction stream, eliminating the need for separate purification steps.
The successful implementation of in-line purification systems requires careful integration with upstream synthetic processes [17] [18]. Solvent compatibility, flow rate matching, and pressure balance represent critical considerations that must be addressed during system design [19] [21].
Automated control systems enable real-time adjustment of purification parameters based on feed composition and quality requirements [23] [18]. These systems can automatically adjust flow rates, pressure differentials, and solvent compositions to maintain optimal separation performance throughout extended production campaigns.